1-Bromo-4-iso-butyloxy-3-methoxybenzene
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Overview
Description
1-Bromo-4-iso-butyloxy-3-methoxybenzene is an organic compound characterized by a bromine atom, an isobutyl group, and a methoxy group attached to a benzene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-iso-butyloxy-3-methoxybenzene can be synthesized through several methods, including:
Electrophilic Aromatic Substitution (EAS): Bromination of 4-iso-butyloxy-3-methoxybenzene using bromine in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr3).
Nucleophilic Substitution: Starting with 1-bromo-4-methoxybenzene, reacting it with isobutyl bromide in the presence of a strong base like potassium tert-butoxide (KOtBu).
Industrial Production Methods: In an industrial setting, the compound is typically produced using continuous flow reactors to ensure consistent quality and yield. The choice of method depends on factors such as cost, availability of starting materials, and desired purity.
Chemical Reactions Analysis
1-Bromo-4-iso-butyloxy-3-methoxybenzene undergoes various types of reactions, including:
Oxidation: Oxidation reactions can convert the benzene ring to produce derivatives such as quinones.
Reduction: Reduction of the bromine atom can yield 1-hydroxy-4-iso-butyloxy-3-methoxybenzene.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents like zinc (Zn) and hydrochloric acid (HCl) are often used.
Substitution: Nucleophiles such as sodium iodide (NaI) in acetone can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Iodinated or other nucleophile-substituted derivatives.
Scientific Research Applications
1-Bromo-4-iso-butyloxy-3-methoxybenzene has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound can be used as a probe in biological studies to understand cellular processes.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-Bromo-4-iso-butyloxy-3-methoxybenzene exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the context of its use.
Comparison with Similar Compounds
1-Bromo-2-methoxybenzene
1-Bromo-3-methoxybenzene
1-Bromo-4-methoxybenzene
Properties
Molecular Formula |
C11H15BrO2 |
---|---|
Molecular Weight |
259.14 g/mol |
IUPAC Name |
4-bromo-2-methoxy-1-(2-methylpropoxy)benzene |
InChI |
InChI=1S/C11H15BrO2/c1-8(2)7-14-10-5-4-9(12)6-11(10)13-3/h4-6,8H,7H2,1-3H3 |
InChI Key |
IOMISRZXLYOBOG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)Br)OC |
Origin of Product |
United States |
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